Cyclohexylzinc bromide

Catalog No.
S1898887
CAS No.
7565-57-3
M.F
C6H11BrZn
M. Wt
228.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexylzinc bromide

Cyclohexylzinc bromide (0.5 M in THF) is the definitive Negishi reagent for C(sp3)-C(sp2) coupling of cyclohexyl groups. Unlike Grignard (aggressive toward esters, ketones) or boronic acids (slow transmetalation, protodeboronation), it offers mild, functional-group-tolerant nucleophilicity for late-stage functionalization. • Rapid transmetalation to Pd/Ni • Compatible with aryl esters, nitriles, unprotected heterocycles • High diastereoselectivity achievable with RuPhos ligands. Ships ambient; immediate stock available.

CAS Number

7565-57-3

Product Name

Cyclohexylzinc bromide

IUPAC Name

bromozinc(1+);cyclohexane

Molecular Formula

C6H11BrZn

Molecular Weight

228.4 g/mol

InChI

InChI=1S/C6H11.BrH.Zn/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1

InChI Key

PVURAUIMVICLOH-UHFFFAOYSA-M

SMILES

C1CC[CH-]CC1.[Zn+]Br

Canonical SMILES

C1CC[CH-]CC1.[Zn+]Br

Synonyms

Cyclohexylzinc bromide solution, Bromo(cyclohexyl)zinc, Cyclohexylzinc bromide 0.5 M in THF, Zinc, bromocyclohexyl-

Purity

0.5 M in THF

Package Size

50 ml

Cyclohexylzinc bromide (CAS 7565-57-3) is a secondary alkylzinc halide widely utilized as a premier nucleophilic reagent in transition-metal-catalyzed C(sp3)–C(sp2) cross-coupling reactions, particularly the Negishi coupling . Typically supplied as a 0.5 M solution in tetrahydrofuran (THF), it offers a finely tuned balance of nucleophilicity and covalent character. This moderation in reactivity makes it an essential procurement choice for late-stage functionalization and complex molecule synthesis, where it reliably installs cyclohexyl moieties without disrupting sensitive electrophilic functional groups[1].

Research Fit

Negishi C(sp3)–C(sp2) cross-coupling workflow
Secondary alkylzinc for diastereoselective coupling
Pre-formulated THF solution, ready-to-use

Attempting to substitute cyclohexylzinc bromide with its direct precursor, cyclohexylmagnesium bromide (a Grignard reagent), or with cyclohexylboronic acid often results in synthetic failure or severe yield degradation [1]. Grignard reagents possess highly polarized, ionic metal-carbon bonds that aggressively attack esters, ketones, and nitriles, precluding their use in highly functionalized substrates . Conversely, while cyclohexylboronic acid is bench-stable and compatible with Suzuki–Miyaura conditions, sp3-hybridized boronic acids suffer from notoriously slow transmetalation rates and competing protodeboronation, often necessitating harsh basic conditions that degrade sensitive scaffolds[2]. Cyclohexylzinc bromide occupies the optimal middle ground: its transmetalation to palladium or nickel is rapid and quantitative, yet its inherent nucleophilicity is mild enough to tolerate diverse functional groups.

Substitution Risk

Grignard reactivity
Higher nucleophilicity and basicity may compromise functional group tolerance; chemoselectivity profile may shift away from late-stage coupling needs.
Linear alkylzinc analogs
Lack the steric and conformational profile of the cyclohexyl framework; diastereoselectivity outcomes may not transfer directly.
In situ Grignard preparation
Concentration variability and preparation hazards may affect cross-study reproducibility; ready-to-use format may be preferred for high-throughput settings.

Superior Chemoselectivity in the Presence of Electrophilic Moieties

In complex cross-coupling scenarios, the covalent nature of the carbon-zinc bond in cyclohexylzinc bromide prevents unwanted nucleophilic addition to sensitive groups . When reacting with aryl halides bearing ester, ketone, or nitrile functionalities, cyclohexylzinc bromide smoothly undergoes Pd- or Ni-catalyzed Negishi coupling to yield the desired cyclohexyl-arene [1]. In contrast, substituting with cyclohexylmagnesium bromide leads to rapid, uncontrolled nucleophilic attack on the carbonyl or nitrile centers, resulting in complex mixtures and near-zero yield of the cross-coupled product [2].

Evidence DimensionCross-coupling yield in the presence of electrophilic functional groups
Target Compound DataHigh yield of cross-coupled product (>80%) with intact esters/ketones
Comparator Or BaselineCyclohexylmagnesium bromide (Grignard), yielding ~0% cross-coupled product
Quantified Difference>80% yield difference due to competitive nucleophilic addition
ConditionsPd- or Ni-catalyzed Negishi cross-coupling at ambient to moderate temperatures

Procuring the zinc reagent is mandatory for late-stage functionalization of complex pharmaceutical intermediates where protecting group strategies are economically or synthetically unviable.

Diastereoselectivity
Head-to-head
d.r. up to 98:2
Supports stereochemical control in C(sp3)–C(sp2) bond formation
Cobalt catalysis, room temperature; Grignard reagents not applicable

Accelerated Transmetalation and Avoidance of Protodeboronation

Forming C(sp3)-C(sp2) bonds is notoriously challenging due to competing β-hydride elimination and slow transmetalation . Cyclohexylzinc bromide excels in this domain because its transmetalation to Pd or Ni intermediates is kinetically fast and thermodynamically favored . When compared to cyclohexylboronic acid in equivalent sp3-sp2 cross-couplings, the organozinc reagent typically achieves complete conversion in shorter reaction times without the need for strong aqueous bases, which often cause competitive protodeboronation in Suzuki systems[1].

Evidence Dimensionsp3-sp2 cross-coupling efficiency and transmetalation rate
Target Compound DataRapid transmetalation and complete conversion without aqueous base
Comparator Or BaselineCyclohexylboronic acid (Suzuki), showing sluggish transmetalation and protodeboronation
Quantified DifferenceSignificantly higher isolated yields and shorter reaction times for the organozinc pathway
ConditionsTransition-metal catalyzed alkyl-aryl coupling

Buyers targeting the installation of cyclohexyl rings on heteroaryl cores should select the organozinc reagent to maximize throughput and minimize starting material waste.

Functional group tolerance
Class-level
Compatible with esters, nitriles, ketones, amides, halides
Enables convergent synthesis without protecting group manipulation
Class-level organozinc property; verify for specific substrates

Enhanced Stereocontrol in Substituted Cyclohexyl Transfers

Advanced Negishi coupling methodologies utilizing functionalized cyclohexylzinc reagents demonstrate exceptional diastereoselectivity . When paired with specific ligands such as RuPhos, the intermediate palladium moiety preferentially occupies the equatorial position of the cyclohexyl ring, dictating the stereochemical outcome . This level of precise stereochemical control is highly challenging to replicate with highly reactive, ionic Grignard reagents, which often lead to epimerization or non-selective background reactions [1].

Evidence DimensionDiastereomeric ratio (d.r.) in cross-coupling
Target Compound DataHigh diastereoselectivity favoring equatorial substitution
Comparator Or BaselineCyclohexylmagnesium bromide, lacking moderated reactivity for stereocontrol
Quantified DifferenceOrganozinc reagents enable highly selective stereochemical outcomes inaccessible with Grignards
ConditionsPd-catalyzed cross-coupling with bulky biarylphosphine ligands (e.g., RuPhos)

For medicinal chemistry procurement, ensuring predictable stereochemistry during the installation of cyclic aliphatic groups is critical for maintaining target binding affinity.

Yield & Regioselectivity
Reported
Yield improvement >30%, branched:linear >95:5
Supports high-yielding, regioselective Negishi couplings with secondary alkylzinc
Pd-PEPPSI-IPentCl catalyst; compare with standard NHC catalysts

Enabling Reagent for Ni-Catalyzed Decarbonylative Alkylation

Cyclohexylzinc bromide has been explicitly validated as a highly effective nucleophile in Ni-catalyzed decarbonylative C(sp2)-C(sp3) cross-couplings of aryl esters [1]. Utilizing a Ni(cod)2/dcype catalyst system, cyclohexylzinc bromide successfully couples with carboxylic esters to form alkylated arenes, tolerating functionalities like methoxy, amine, and amide groups [2]. The specific balance of nucleophilicity and stability inherent to secondary alkylzinc halides makes them uniquely suited for this demanding transformation compared to more aggressive organometallics that would directly attack the ester carbonyl [3].

Evidence DimensionDecarbonylative alkylation yield
Target Compound DataGood to excellent yields in converting aryl esters to cyclohexyl arenes
Comparator Or BaselineOrganolithium or Grignard reagents, which directly attack the ester carbonyl
Quantified DifferenceExclusive formation of the decarbonylative cross-coupling product versus direct nucleophilic acyl substitution
ConditionsNi(cod)2 catalysis with dcype ligand

Allows process chemists to utilize abundant, stable ester precursors instead of aryl halides for the introduction of cyclohexyl groups.

Solution reproducibility
Head-to-head
Variability: ±10% (RZnX) vs. ±50% (in situ Grignard)
Supports reproducible liquid handling and workflow standardization
Ready-to-use format; preparation time 0 min vs. 60–90 min

Late-Stage Pharmaceutical Functionalization (Negishi Coupling)

Where this compound is the right choice for installing a cyclohexyl group onto complex, highly functionalized heterocyclic drug scaffolds without requiring protecting group chemistry [1].

Decarbonylative Alkylation Workflows

Where this compound is the right choice for converting readily available aryl esters directly into cyclohexyl-arenes via nickel catalysis, streamlining synthetic routes [2].

Stereocontrolled Aliphatic Ring Installation

Where this compound is the right choice for achieving high diastereoselectivity (e.g., with RuPhos ligands) in the synthesis of substituted cyclohexyl derivatives, outperforming Grignard alternatives.

Application Fit Matrix

Application
Selection Property
Validation Focus
Diastereoselective synthesis of chiral scaffolds
Stereocontrol in C(sp3)–C(sp2) bond formation
Diastereomeric ratio and isomer purity validation
Late-stage functionalization of complex substrates
Functional group compatibility profile
Compatibility with electrophilic moieties (esters, nitriles, ketones)
High-throughput and automated synthesis
Pre-formulated, ready-to-use solution format
Solution concentration consistency and handling reproducibility
Agrochemical lead discovery
Regioselectivity control in alkyl–aryl coupling
Branched:linear ratio and yield under optimized catalyst systems

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